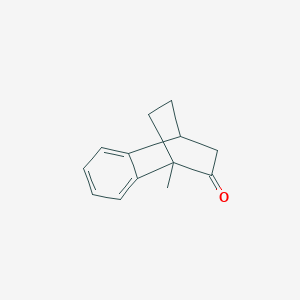
2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane is an organic compound that belongs to the class of dioxepanes. These compounds are characterized by a seven-membered ring containing two oxygen atoms. The presence of the naphthalene moiety in its structure adds to its aromatic properties, making it a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane typically involves the reaction of naphthalene derivatives with appropriate reagents to form the dioxepane ring. One common method involves the use of propane-1,3-dithiol and a Lewis acid to form the dioxepane structure . The reaction conditions often require mild temperatures and the presence of a catalyst to facilitate the formation of the ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as distillation or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-acetonaphthone .
Aplicaciones Científicas De Investigación
2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving the interaction of aromatic compounds with biological molecules.
Medicine: Research into its potential therapeutic properties and its role in drug development is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane exerts its effects involves its interaction with molecular targets and pathways. The aromatic nature of the compound allows it to participate in π-π interactions with other aromatic systems. Additionally, the presence of the dioxepane ring can influence its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-(naphthalen-2-yl)-1,3-dithiane: This compound is similar in structure but contains sulfur atoms instead of oxygen atoms in the ring.
2-Methyl-2-(naphthalen-2-yl)propanenitrile: This compound has a nitrile group instead of the dioxepane ring.
Uniqueness
2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane is unique due to the presence of the dioxepane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. The oxygen atoms in the ring can participate in hydrogen bonding and other interactions, making it a versatile compound in various applications.
Propiedades
Número CAS |
918525-10-7 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
2-methyl-2-naphthalen-2-yl-1,3-dioxepane |
InChI |
InChI=1S/C16H18O2/c1-16(17-10-4-5-11-18-16)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Clave InChI |
PIIQGJXAVQXGLG-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCCCO1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)
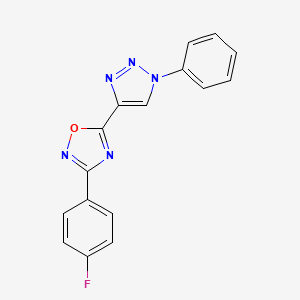
![6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12613969.png)


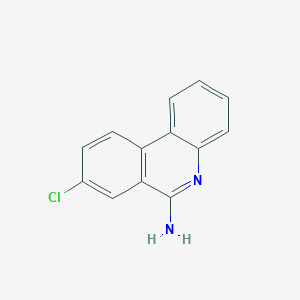
![Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate](/img/structure/B12614001.png)

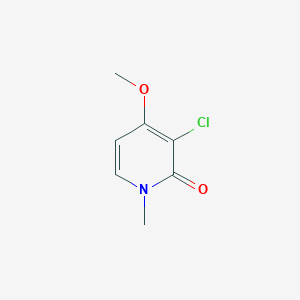
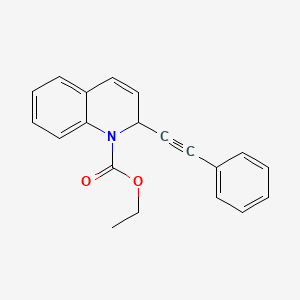
![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)
